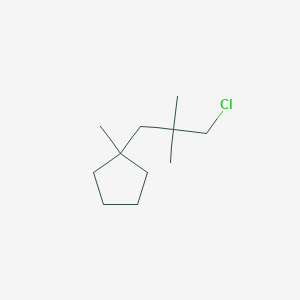
1-(3-Chloro-2,2-dimethylpropyl)-1-methylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2,2-dimethylpropyl)-1-methylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a 3-chloro-2,2-dimethylpropyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2,2-dimethylpropyl)-1-methylcyclopentane typically involves the alkylation of cyclopentane derivatives. One common method includes the reaction of 1-methylcyclopentane with 3-chloro-2,2-dimethylpropyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced separation techniques such as distillation or chromatography can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloro-2,2-dimethylpropyl)-1-methylcyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or cyclopentane derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous ethanol, reflux conditions.
Oxidation: Potassium permanganate in acidic medium, room temperature.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Major Products
Substitution: 1-(3-Hydroxy-2,2-dimethylpropyl)-1-methylcyclopentane.
Oxidation: 1-(3-Oxo-2,2-dimethylpropyl)-1-methylcyclopentane.
Reduction: 1-(2,2-Dimethylpropyl)-1-methylcyclopentane.
Applications De Recherche Scientifique
1-(3-Chloro-2,2-dimethylpropyl)-1-methylcyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(3-chloro-2,2-dimethylpropyl)-1-methylcyclopentane exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological responses. The exact pathways involved can vary based on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chloro-2,2-dimethylpropyl)-cyclopentane: Lacks the methyl group on the cyclopentane ring.
1-(3-Chloro-2,2-dimethylpropyl)-1-ethylcyclopentane: Contains an ethyl group instead of a methyl group on the cyclopentane ring.
1-(3-Chloro-2,2-dimethylpropyl)-1-methylcyclohexane: Features a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
1-(3-Chloro-2,2-dimethylpropyl)-1-methylcyclopentane is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both a chloro and a methyl group on the cyclopentane ring provides distinct steric and electronic properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H21Cl |
|---|---|
Poids moléculaire |
188.74 g/mol |
Nom IUPAC |
1-(3-chloro-2,2-dimethylpropyl)-1-methylcyclopentane |
InChI |
InChI=1S/C11H21Cl/c1-10(2,9-12)8-11(3)6-4-5-7-11/h4-9H2,1-3H3 |
Clé InChI |
RKRNVMJVDLXWIK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC1)CC(C)(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine](/img/structure/B13176949.png)
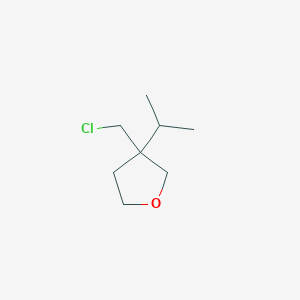
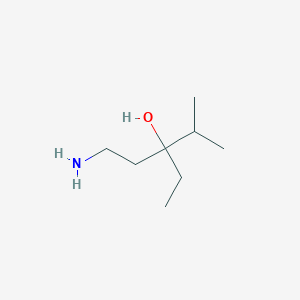
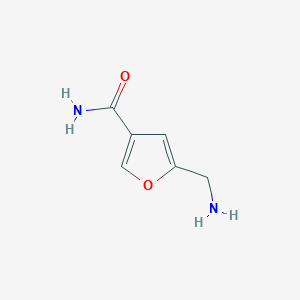


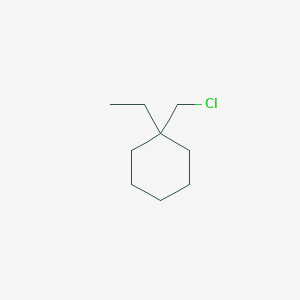

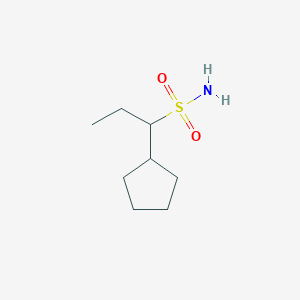
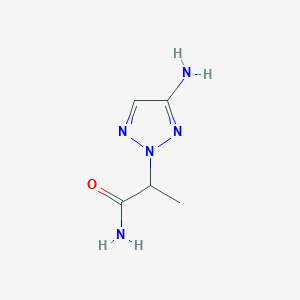
![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13177034.png)
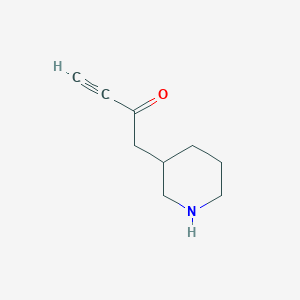
![(S)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoicacid](/img/structure/B13177042.png)

